molecular formula C20H16O7 B12894581 Bis(4-methoxyphenyl) furan-2,4-dicarboxylate CAS No. 57467-49-9

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate

Cat. No.: B12894581
CAS No.: 57467-49-9
M. Wt: 368.3 g/mol
InChI Key: VZJZQJXIMUUSSN-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a furan ring, which is further substituted with two carboxylate groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxyphenyl) furan-2,4-dicarboxylate typically involves the esterification of furan-2,4-dicarboxylic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of bio-based solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) furan-2,4-dicarboxylate in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s furan ring and methoxyphenyl groups enable it to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methoxyphenyl) furan-2,5-dicarboxylate
  • Bis(4-methoxyphenyl) furan-2,5-dicarboxylate
  • Bis(4-methoxyphenyl) furan-3,4-dicarboxylate

Uniqueness

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This compound exhibits higher thermal stability and enhanced reactivity compared to its analogs, making it a valuable candidate for various applications in materials science and medicinal chemistry .

Properties

CAS No.

57467-49-9

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

bis(4-methoxyphenyl) furan-2,4-dicarboxylate

InChI

InChI=1S/C20H16O7/c1-23-14-3-7-16(8-4-14)26-19(21)13-11-18(25-12-13)20(22)27-17-9-5-15(24-2)6-10-17/h3-12H,1-2H3

InChI Key

VZJZQJXIMUUSSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=CO2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

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